molecular formula C8H7N3O B1307258 4-(2-Furyl)pyrimidin-2-amine CAS No. 206564-00-3

4-(2-Furyl)pyrimidin-2-amine

カタログ番号: B1307258
CAS番号: 206564-00-3
分子量: 161.16 g/mol
InChIキー: JTOGGBLTIHXWEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Furyl)pyrimidin-2-amine is an organic compound with the molecular formula C8H7N3O. It is a heterocyclic compound containing both a furan ring and a pyrimidine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furyl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium

生物活性

4-(2-Furyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a furyl group at the 4-position. Its molecular formula is C8H8N4C_8H_8N_4, and it has a molecular weight of 164.18 g/mol. The compound's structure can be represented by the following SMILES notation: C1=CC=C(C=C1)N=CN=C(N)N1C=NC=N1.

The primary mechanism of action for this compound is its role as an inhibitor of Janus kinases, specifically JAK2. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory and autoimmune diseases. The compound has demonstrated selective inhibition of JAK2 with an IC50 value of approximately 0.7 nM, showcasing its potency compared to other known inhibitors like tofacitinib .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed that modifications to the pyrimidine ring and the furyl substituent can significantly affect its inhibitory potency and selectivity. For instance, derivatives with additional substitutions on the pyrimidine ring often enhance biological activity by improving binding affinity to the JAK2 active site .

Compound IC50 (nM) Selectivity
This compound0.7>30-fold JAK3
Tofacitinib~3Non-selective

Therapeutic Implications

The inhibition of JAK2 by this compound indicates potential therapeutic applications in treating various conditions, including:

  • Oncological Disorders : Given its ability to modulate immune responses and cell proliferation, it may be effective against certain cancers where JAK signaling is dysregulated.
  • Autoimmune Diseases : Its selective inhibition can provide relief in conditions like rheumatoid arthritis and psoriasis by dampening inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Rheumatoid Arthritis : In murine models, treatment with this compound resulted in reduced joint inflammation and improved clinical scores compared to controls, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
  • Cancer Cell Line Studies : When tested against various cancer cell lines, including those derived from hematological malignancies, it exhibited significant antiproliferative effects, correlating with its JAK inhibition profile .

特性

IUPAC Name

4-(furan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGGBLTIHXWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396679
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206564-00-3
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-(dimethylamino)-1-(2-furyl)-2-propen-1-one (5.0 g, 30.3 mmol), guanidine hydrochloride (5.8 g, 60.7 mmol) and potassium carbonate (8.4 g, 60.9 mmol) in N,N-dimethylformamide (50 ml) was stirred at 100° C. for 21 hours. After cooling as it was, the reaction mixture was diluted with ice water (250 ml). The resulting solid was collected by filtration and washed with water, to give the title compound (4.19 g, 86%) as a pale brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
86%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。